molecular formula C17H20N4O4S B11020652 N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

Cat. No.: B11020652
M. Wt: 376.4 g/mol
InChI Key: CUGOJZPRDUTIDN-UHFFFAOYSA-N
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Description

N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: 382.42 g/mol

This compound combines a benzothiazole ring, a piperazine moiety, and an amide functional group

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, we can infer that it involves the condensation of appropriate precursors. One possible route could be the reaction between a substituted benzothiazole and a piperazine derivative under suitable conditions.

Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. research laboratories may synthesize it for further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions could occur at the piperazine nitrogen or the amide carbonyl group.

    Reduction: Reduction of the benzothiazole ring or the amide group might be feasible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Nucleophiles (e.g., amines, alkoxides) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Major Products:: The specific products depend on the reaction conditions. Potential products include N-substituted derivatives, ring-opened forms, and reduced analogs.

Scientific Research Applications

Chemistry::

    Probes: Researchers may use this compound as a fluorescent probe or a chemical tool to study biological processes.

    Medicinal Chemistry: Its unique structure could inspire drug design efforts.

Biology and Medicine::

    Biological Imaging: The benzothiazole moiety’s fluorescence properties make it useful for cellular imaging.

    Drug Development: Investigating its interactions with biological targets may lead to novel therapeutic agents.

Industry::

    Materials Science: The compound’s properties could find applications in materials, sensors, or optoelectronics.

Mechanism of Action

The precise mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its effects.

Comparison with Similar Compounds

While no direct analogs are known, we can explore related benzothiazole derivatives or piperazine-based compounds.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

InChI

InChI=1S/C17H20N4O4S/c1-25-11-5-6-12-13(9-11)26-17(19-12)20-14(22)3-2-4-16(24)21-8-7-18-15(23)10-21/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,23)(H,19,20,22)

InChI Key

CUGOJZPRDUTIDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)N3CCNC(=O)C3

Origin of Product

United States

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